[10]-Shogaol
Overview
Description
Shogaol is a natural compound found in ginger and other spices that has been used for centuries in traditional Chinese and Ayurvedic medicine. It is a major component of ginger oil and is known for its anti-inflammatory and antioxidant properties. In recent years, shogaol has gained attention for its potential therapeutic benefits and has been studied for its effects on various diseases and conditions.
Scientific Research Applications
Skin Cell Proliferation and Wound Healing : [10]-Shogaol shows promise as an antioxidant for human skin cell growth and a migration enhancer, potentially serving as a novel wound repair agent. It promotes the growth of human normal epidermal keratinocytes and dermal fibroblasts and enhances the production of growth factors in these cells (Chen et al., 2012).
Anticancer Properties : [10]-Shogaol has been studied for its anticancer properties. It has been found to inhibit cell proliferation and induce autophagy in cancer cells, notably in human non-small cell lung cancer A549 cells (Hung et al., 2009). Additionally, it exhibits anti-tumor properties by inducing cell cycle arrest and apoptosis in human hepatoma cells (Wu et al., 2015).
Antidiabetic Effects : Research suggests that 6-Shogaol has antidiabetic effects, as it significantly decreases blood glucose levels and attenuates pathological changes in diabetic mice. It also protects against damage in the pancreas, kidney, and liver caused by diabetes (Yi et al., 2019).
Larvicidal Activity : [10]-Shogaol demonstrates larvicidal activity against Anisakis simplex, a parasitic nematode, showing potential for use in controlling parasitic infections (Lin et al., 2010).
Analgesic Action : [6]-Shogaol, a closely related compound, has shown effects similar to capsaicin, suggesting its utility in pain management. It influences the release of substance P, a neuropeptide associated with pain pathways (Onogi et al., 1992).
Neuroprotective Effects : [6]-Shogaol has demonstrated neuroprotective effects in Parkinson's disease models, potentially offering a therapeutic approach for neurodegenerative diseases (Park et al., 2013).
Antioxidant Properties : [10]-Shogaol has been identified as having potent antioxidant properties, beneficial in various health applications (Guo et al., 2015).
properties
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADFGCOCHHNRHF-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(10)-Shogaol | |
CAS RN |
36752-54-2, 104186-05-2 | |
Record name | (E)-1-(4-Hydroxy-3-methoxy-phenyl)tetradec-4-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036752542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10)-Shogaol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10)-SHOGAOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP39BHE708 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | [10]-Shogaol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031462 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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